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Quantitative Overview of Infigratinib Metabolism

The table below summarizes the key quantitative data and metabolic parameters for infigratinib.

Parameter Summary of Findings

Primary Metabolizing Enzymes  CYP3A4 (94%), FMO3 (6%) [1] [2] [3]

Major Active Metabolites BHS697 (CYP3A4-derived), CQM157 (biotransformation) [4] [1] [2]

armacologic Activity o etabolites . - o O arent drug activit . J- 0o O
Ph logic Activity of Metabolites | BHS697: 16-33% of parent drug activity CQM157: 9-12% of

parent drug activity [1] [2] | | Excretion (Mass Balance) | Feces: 77% (3.4% as unchanged) Urine: 7.2%

(1.9% as unchanged) [1] | | Enzyme Inhibition/Inactivation | Reversible inhibitor & mechanism-based

inactivator of CYP3A4 and CYP2J2 [5] [6] [7] |

Experimental Protocols for Metabolic Studies

The following sections provide detailed methodologies for key experiments used to characterize

infigratinib's metabolism.
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Protocol 1: Metabolic Stability Assessment in Human Liver
Microsomes (HLM)

This protocol determines the rate at which infigratinib is depleted by liver enzymes [5].

¢ 1. Reagents and Materials:

o Human Liver Microsomes (HLM) or recombinant CYP enzymes (e.g., CYP3A4, CYP3A5)

o Infigratinib standard

o NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-
6-phosphate Dehydrogenase)

o Potassium Phosphate Buffer (0.1 M, pH 7.4)

o Methanol or Acetonitrile (ice-cold, for protein precipitation)

o Water bath or incubator set to 37°C with shaking capability

o Centrifuge

o LC-MS/MS system for analysis

¢ 2. Incubation Procedure:

o Prepare primary incubation mixtures containing:
= 0.1 mg/mL HLM protein (or 20 pmol/mL recombinant CYP)
= 0.1 M Potassium Phosphate Buffer (pH 7.4)
= 1 pM Infigratinib (final concentration)
o Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
o Initiate the reaction by adding the NADPH Regenerating System (final NADPH concentration of
1 mM). For negative controls, use buffer instead of the NADPH system.
o At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50 pL)
and immediately mix with an equal volume of ice-cold acetonitrile to terminate the reaction.

¢ 3. Sample Analysis:

o Centrifuge the quenched samples at high speed (e.g., 4000g for 30 minutes) to precipitate
proteins.

o Transfer the supernatant to a fresh plate or vial for LC-MS/MS analysis.

o Quantify the remaining concentration of infigratinib at each time point using a validated LC-
MS/MS method. Plot the natural logarithm of the percent remaining versus time to determine
the depletion rate constant (k) and half-life (t~1/2~).

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
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This protocol identifies electrophilic reactive intermediates formed during CYP-mediated metabolism [5]

[6].
e 1. Reagents and Materials:

o All materials from Protocol 1.
o Reduced Glutathione (GSH), 5 mM final concentration.
o Control nucleophiles (e.g., N-Acetylcysteine, Potassium Cyanide) may be used.

e 2. Incubation Procedure:

o Set up incubation mixtures as described in Protocol 1, but include 5 mM GSH in the primary
incubation mixture.
o Include control incubations without NADPH and without GSH.

o Incubate for a longer duration (e.g., 60-90 minutes) at 37°C to allow for adduct formation.
o Terminate the reaction with ice-cold acetonitrile.

¢ 3. Sample Analysis:

o After centrifugation, analyze the supernatant using LC-MS/MS.
o Screen for ions corresponding to the molecular weight of infigratinib plus GSH ([M+H]+ m/z

865). Use precursor ion scanning for specific fragments characteristic of GSH conjugates (e.qg.,
m/z 272 for gamma-glutamyl-dehydroalanyl-glycine) [5].

o The identification of GSH adducts confirms the formation of electrophilic reactive intermediates.

Protocol 3: Mechanism-Based Inactivation (MBI) of CYP3A4

This two-step incubation protocol determines if infigratinib causes irreversible, time-dependent enzyme

inactivation [5] [6].

e 1. Reagents and Materials:

o Recombinant CYP3A4 or HLM

o Infigratinib

o CYP3A-specific probe substrate (e.g., Midazolam or Testosterone)
o NADPH Regenerating System

o Potassium Phosphate Buffer

e 2. Experimental Procedure:
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o Primary Incubation: Prepare mixtures with CYP3A4 and varying concentrations of
infigratinib. Pre-warm and initiate with NADPH. For each concentration, include a control
without NADPH.

o Time Points: At designated time points (t=0, 3, 8, 15, 22, 30 min), remove an aliquot from the
primary incubation.

o Secondary Incubation: Dilute the primary aliquot 20-fold into a secondary incubation mixture
containing a high concentration (~4 x K~m~) of the probe substrate (e.g., Midazolam) and
NADPH. This high dilution minimizes the impact of reversible inhibition.

o Incubate the secondary mixture for a fixed, short duration (e.g., 10 minutes) and stop the
reaction with acetonitrile.

o Quantify the formation of the probe metabolite (e.g., 1'-Hydroxymidazolam) by LC-MS/MS.

¢ 3. Data Analysis:

o Residual enzyme activity is calculated based on metabolite formation rates at each pre-
incubation time.

o Plot the natural log of residual activity vs. pre-incubation time for each infigratinib
concentration. The slope equals the observed inactivation rate constant (k~obs~).

o Plot k~obs~ against infigratinib concentration to determine the maximal inactivation rate
(k~inact~) and the inactivator concentration that gives half-maximal inactivation (K~1~).

The experimental workflow for characterizing infigratinib metabolism and interactions is summarized

below.
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Key Experimental Findings and Interpretations

¢ Clinical Evidence of Complex Metabolism: Early clinical trials observed infigratinib accumulation
with repeated dosing, which provided the initial impetus for investigating its potential for time-
dependent enzyme inactivation [5]. This real-world observation underscores the importance of these in

vitro protocols.

e Structural Insight into Inactivation: The mechanism-based inactivation of CYP3A4 by infigratinib
is attributed to the metabolic activation of its phenylenediamine moiety, forming a reactive p-
benzoquinonediimine intermediate. This electrophile covalently binds to the CYP3A4 apoprotein,
irreversibly destroying enzyme activity [5] [3]. The same reactive intermediate is implicated in the

inactivation of CYP2J2 [6].

e DDI Risk with Dual CYP Inhibition: The finding that infigratinib is both a reversible inhibitor and
mechanism-based inactivator of CYP3A4 and CYP2J2 is highly significant. Static modeling predicts

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s548002?utm_src=pdf-body-img
https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S009095562408053X
https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S009095562408053X
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/infigratinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9639665/
https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://www.smolecule.com/products/s548002?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

that co-administration with rivaroxaban (a common anticoagulant in cancer patients metabolized by
these enzymes) could increase rivaroxaban exposure by 49%, posing a potential risk of major bleeding
[6] [7] [3]. This necessitates careful clinical management and contraindicates co-administration with
sensitive CYP3A/CYP2J2 substrates.

Conclusion and Research Implications

The metabolic profile of infigratinib is characterized by dominant CYP3A4-mediated oxidation, leading to
active metabolites and a potential for clinically significant drug-drug interactions through mechanism-based
inactivation. The experimental protocols outlined here are essential for thoroughly characterizing the
metabolic fate and interaction potential of new chemical entities in drug development. Future work should
involve Physiologically Based Pharmacokinetic (PBPK) modeling to refine DDI predictions and guide

clinical dosing recommendations when infigratinib is used in polytherapy regimens.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Infigratinib metabolic identification CYP3A4 FMO3]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548002#infigratinib-

metabolic-identification-cyp3a4-fmo3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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